3-Methylbutyl 3-(3-furyl)acrylate
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Overview
Description
3-Methylbutyl 3-(3-furyl)acrylate is an organic compound with the molecular formula C12H16O3. It is an ester derived from 3-furylacrylic acid and 3-methylbutanol. This compound is known for its unique structure, which includes a furan ring, an acrylic acid moiety, and a 3-methylbutyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutyl 3-(3-furyl)acrylate typically involves the esterification of 3-furylacrylic acid with 3-methylbutanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of heterogeneous acid catalysts, such as ion-exchange resins, can also improve the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methylbutyl 3-(3-furyl)acrylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The double bond in the acrylic acid moiety can be reduced to form saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Saturated esters.
Substitution: Substituted esters with various functional groups.
Scientific Research Applications
3-Methylbutyl 3-(3-furyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of esters with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methylbutyl 3-(3-furyl)acrylate involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release 3-furylacrylic acid and 3-methylbutanol. These interactions and reactions can affect biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Isopentyl 3-(furan-3-yl)acrylate
- 3-Methylbutyl (2E)-3-(3-furyl)acrylate
Uniqueness
3-Methylbutyl 3-(3-furyl)acrylate is unique due to its specific combination of a furan ring, an acrylic acid moiety, and a 3-methylbutyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
93859-17-7 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-methylbutyl (E)-3-(furan-3-yl)prop-2-enoate |
InChI |
InChI=1S/C12H16O3/c1-10(2)5-8-15-12(13)4-3-11-6-7-14-9-11/h3-4,6-7,9-10H,5,8H2,1-2H3/b4-3+ |
InChI Key |
XKXQGYBDCCQWPU-ONEGZZNKSA-N |
Isomeric SMILES |
CC(C)CCOC(=O)/C=C/C1=COC=C1 |
Canonical SMILES |
CC(C)CCOC(=O)C=CC1=COC=C1 |
Origin of Product |
United States |
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